2-(2,4-Difluorophenyl)-5-methyloxazole-4-carboxylic Acid
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Overview
Description
2-(2,4-Difluorophenyl)-5-methyloxazole-4-carboxylic acid is an organic compound that features a difluorophenyl group attached to an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Difluorophenyl)-5-methyloxazole-4-carboxylic acid typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an α-haloketone and an amide. The reaction is typically carried out under acidic or basic conditions.
Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced via a Suzuki-Miyaura coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Difluorophenyl)-5-methyloxazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nucleophiles, and bases are employed depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the difluorophenyl ring .
Scientific Research Applications
2-(2,4-Difluorophenyl)-5-methyloxazole-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Biological Studies: The compound is studied for its interactions with enzymes and proteins, providing insights into biochemical pathways and mechanisms.
Mechanism of Action
The mechanism of action of 2-(2,4-Difluorophenyl)-5-methyloxazole-4-carboxylic acid involves its interaction with specific molecular targets. The difluorophenyl group can enhance binding affinity to certain proteins or enzymes, while the oxazole ring may participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(2,4-Difluorophenyl)pyridine: This compound shares the difluorophenyl group but has a pyridine ring instead of an oxazole ring.
2,4-Difluorophenylacetic acid: This compound has a similar difluorophenyl group but differs in the rest of its structure.
Uniqueness
2-(2,4-Difluorophenyl)-5-methyloxazole-4-carboxylic acid is unique due to the combination of the difluorophenyl group and the oxazole ring. This combination imparts distinct chemical properties, such as enhanced stability and specific reactivity patterns, making it valuable for various applications .
Properties
Molecular Formula |
C11H7F2NO3 |
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Molecular Weight |
239.17 g/mol |
IUPAC Name |
2-(2,4-difluorophenyl)-5-methyl-1,3-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C11H7F2NO3/c1-5-9(11(15)16)14-10(17-5)7-3-2-6(12)4-8(7)13/h2-4H,1H3,(H,15,16) |
InChI Key |
GNHUOMFZIGMVCQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(O1)C2=C(C=C(C=C2)F)F)C(=O)O |
Origin of Product |
United States |
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